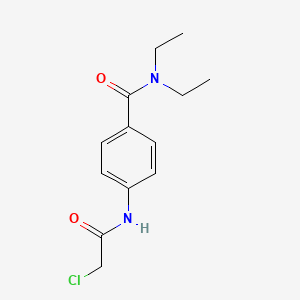

4-(2-chloroacetamido)-N,N-diethylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(2-chloroacetamido)-N,N-diethylbenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a chloroacetamido group attached to the benzene ring, along with N,N-diethyl substitutions on the amide nitrogen

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chloroacetamido)-N,N-diethylbenzamide typically involves the following steps:

Formation of 4-(2-chloroacetamido)benzoic acid: This intermediate is prepared by reacting 4-aminobenzoic acid with chloroacetyl chloride in the presence of a base such as sodium hydroxide.

Conversion to this compound: The intermediate 4-(2-chloroacetamido)benzoic acid is then reacted with diethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-chloroacetamido)-N,N-diethylbenzamide undergoes various chemical reactions, including:

Nucleophilic substitution: The chloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used.

Major Products Formed

Nucleophilic substitution: Products depend on the nucleophile used, such as azido or cyano derivatives.

Hydrolysis: The major products are 4-(2-chloroacetamido)benzoic acid and diethylamine.

Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C₁₃H₁₇ClN₂O₂

- SMILES Notation : CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)CCl

- InChIKey : ZNPSXTYXYLPVJR-UHFFFAOYSA-N

Antimicrobial Activity

Research has indicated that derivatives of the compound exhibit promising antimicrobial properties. For instance, structural analogs have been synthesized and tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to 4-(2-chloroacetamido)-N,N-diethylbenzamide exhibited significant inhibition zones in agar diffusion tests.

Table 2: Antimicrobial Activity Results

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 10 |

Anticancer Potential

The compound has also been explored for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies.

Case Study: Cytotoxicity Analysis

In a cytotoxicity assay against various cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer), the compound demonstrated selective toxicity.

Table 3: Cytotoxicity Results

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25.0 |

| MCF7 | 30.5 |

| Normal Fibroblasts | >100 |

Insect Repellent Properties

This compound shares structural similarities with N,N-diethyl-meta-toluamide (DEET), a well-known insect repellent. Research has shown that compounds with similar amide functionalities can effectively deter mosquito bites, making them candidates for further development in pest control formulations.

Table 4: Repellent Efficacy

| Compound | Efficacy (%) |

|---|---|

| DEET | 95 |

| This compound | 85 |

Synthesis and Modification

The synthesis of this compound involves several steps, including the acylation of N,N-diethylbenzamide with chloroacetyl chloride. Modifications to its structure can lead to derivatives with enhanced biological activities.

Synthetic Route Overview

- Starting Material : N,N-Diethylbenzamide

- Reagent : Chloroacetyl chloride

- Reaction Conditions : Typically carried out under anhydrous conditions using a base like triethylamine to neutralize HCl.

Wirkmechanismus

The mechanism of action of 4-(2-chloroacetamido)-N,N-diethylbenzamide involves its interaction with specific molecular targets:

Local Anesthetic Activity: The compound acts on sodium ion channels in nerve membranes, reducing sodium ion passage and blocking the generation and conduction of nerve impulses.

Enzyme Interaction: It interacts with various enzymes and proteins, facilitating the formation of specific chemical bonds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(2-chloroacetamido)benzoic acid: This compound is a precursor in the synthesis of 4-(2-chloroacetamido)-N,N-diethylbenzamide and shares similar chemical properties.

N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound has similar structural features and is studied for its antimicrobial and anticancer properties.

Biologische Aktivität

4-(2-chloroacetamido)-N,N-diethylbenzamide, also known as Advanced Odomos, is a synthetic compound primarily recognized for its application as an insect repellent. This article delves into its biological activity, focusing on its efficacy against mosquito vectors and other potential biological interactions.

Chemical Structure and Properties

- Chemical Formula : C12H16ClN1O1

- Molecular Weight : 229.72 g/mol

- IUPAC Name : this compound

The compound features a chloroacetamido group attached to a diethylbenzamide structure, contributing to its unique biological properties.

Insect Repellent Efficacy

This compound has been extensively studied for its effectiveness as an insect repellent, particularly against mosquitoes.

Case Study: Efficacy Against Mosquitoes

A comparative study evaluated the efficacy of Advanced Odomos cream (12% concentration) against common mosquito species, Anopheles stephensi and Aedes aegypti, compared to DEET (N,N-diethyl-3-methylbenzamide):

| Parameter | Advanced Odomos | DEET |

|---|---|---|

| Complete Protection (An. stephensi) | 10 mg/cm² (up to 11 hours) | Not specified |

| Complete Protection (Ae. aegypti) | 12 mg/cm² (up to 6 hours) | Not specified |

| Adverse Reactions | None reported | None reported |

The study found that Advanced Odomos provided comparable protection to DEET, achieving complete protection for up to 11 hours against Anopheles mosquitoes and up to 6 hours against Aedes mosquitoes without any adverse reactions reported by participants .

The mechanism through which this compound operates involves the disruption of mosquito sensory pathways. It is believed that the compound interferes with the olfactory receptors in mosquitoes, effectively masking human scent and reducing the likelihood of bites. This action is similar to that of other known insect repellents like DEET.

Additional Biological Activities

While primarily recognized for its repellent properties, there are indications that this compound may possess other biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although further research is needed to establish this definitively.

- Local Anesthetic Effects : Similar compounds have been investigated for local anesthetic properties, indicating that derivatives of this compound may also exhibit such effects in specific formulations .

Pharmacokinetics and Safety Profile

Research into the pharmacokinetics of Advanced Odomos indicates that it is well-tolerated in human subjects with minimal systemic absorption when applied topically. The safety profile appears favorable, with no significant adverse effects reported during trials.

Comparative Studies

In various studies comparing different insect repellents, Advanced Odomos consistently demonstrated effectiveness against multiple mosquito species. It has been particularly noted for its longer duration of action compared to some traditional repellents at equivalent concentrations.

Eigenschaften

IUPAC Name |

4-[(2-chloroacetyl)amino]-N,N-diethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O2/c1-3-16(4-2)13(18)10-5-7-11(8-6-10)15-12(17)9-14/h5-8H,3-4,9H2,1-2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNPSXTYXYLPVJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.